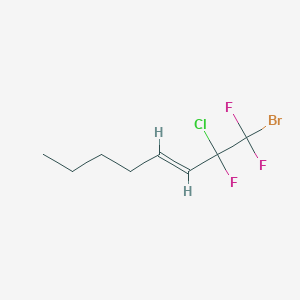

1-Bromo-2-chloro-1,1,2-trifluoro-3-octene

Description

Contextualization of 1-Bromo-2-chloro-1,1,2-trifluoro-3-octene within the Chemical Landscape of Halogenated Alkenes

Halogenated alkenes, or haloalkenes, are organic compounds that contain at least one halogen atom bonded to a carbon-carbon double bond. rroij.com Their properties and reactivity are significantly influenced by the nature and number of halogen atoms present. rroij.com The subject of this article, this compound, is a prime example of a polyhalogenated fluoroalkene. Its structure is characterized by an eight-carbon chain with a double bond at the third position. The first and second carbons of the alkene are heavily substituted with a bromine atom, a chlorine atom, and three fluorine atoms. This specific arrangement of different halogens on adjacent carbons of a double bond, coupled with a relatively long alkyl chain, places this molecule at the intersection of several key areas of organic chemistry research, including stereoselective synthesis, organometallic catalysis, and materials science.

The presence of bromine, chlorine, and fluorine imparts a unique electronic character to the double bond. Fluorine, being the most electronegative element, strongly polarizes the C-F bond. rsc.org The varying sizes and polarizabilities of bromine and chlorine further contribute to a complex reactivity profile. rsc.org While simpler haloalkenes have been extensively studied and are used as refrigerants, solvents, and monomers for polymers, more complex structures like this compound remain largely exploratory. libretexts.org Their study, however, is crucial for advancing our understanding of how multiple, different halogens cooperate to influence chemical behavior.

Significance of Multifunctional Halogenation and Fluorination in Chemical Synthesis and Reactivity Studies

The incorporation of multiple halogen atoms, particularly fluorine, into an organic molecule can dramatically alter its physical, chemical, and biological properties. Fluorination is a key strategy in medicinal chemistry and materials science for enhancing metabolic stability, lipophilicity, and binding affinity of molecules. The presence of bromine and chlorine in addition to fluorine, as seen in this compound, offers distinct advantages for chemical synthesis.

The carbon-bromine and carbon-chlorine bonds are generally weaker and more susceptible to cleavage than the carbon-fluorine bond. youtube.com This difference in bond strength allows for selective chemical transformations. For instance, the bromine atom can be selectively targeted in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds while leaving the chloro and fluoro substituents intact. acs.org This differential reactivity is a powerful tool for the stepwise construction of complex molecular architectures. nih.gov

Furthermore, the dense halogenation at the double bond creates a highly electrophilic alkene, making it susceptible to nucleophilic attack. This contrasts with the typical electrophilic addition reactions seen in non-halogenated alkenes. ijrpr.com The study of such reactivity patterns is essential for developing new synthetic methodologies and for understanding the mechanistic pathways of reactions involving polyhalogenated species. ijrpr.com

Overview of Research Gaps and Emerging Trends in Complex Haloalkene Chemistry

Despite the synthetic potential of complex haloalkenes, significant research gaps remain. The synthesis of molecules like this compound with high stereocontrol is a major challenge. The development of catalytic and enantioselective methods for the introduction of multiple, different halogens onto an alkene is an active area of research.

Emerging trends in this field focus on the use of transition-metal catalysis to achieve site-selective functionalization of polyhalogenated compounds. nih.gov The "halogen dance" phenomenon, where halogen atoms migrate along a carbon skeleton under basic conditions, is also being explored as a synthetic tool. rsc.org Moreover, there is growing interest in the biological and enzymatic transformations of long-chain halogenated hydrocarbons, which could open up new, environmentally benign pathways for their synthesis and degradation. nih.govmicrobiologyresearch.org

The investigation of the unique properties of materials derived from complex haloalkenes is another frontier. The high density of halogen atoms can lead to polymers with interesting properties, such as flame retardancy and chemical resistance. libretexts.org A deeper understanding of the structure-property relationships in these materials is needed to guide the design of new functional polymers.

Interactive Data Tables

Below are interactive tables summarizing key information on related chemical compounds, providing a comparative context for the properties and reactivity of this compound.

Table 1: Physical Properties of Related Haloalkanes and Haloalkenes This table provides a comparative overview of the physical properties of various halogenated hydrocarbons. The data is sourced from publicly available chemical databases and is intended to provide a reference point for the expected properties of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Bromo-2-chloro-1,1,2-trifluoroethane | 354-06-3 | C₂HBrClF₃ | 197.38 | 50.2 |

| 2-Bromo-8-chloro-1-octene | 141493-81-4 | C₈H₁₄BrCl | 225.55 | Not available |

| 1-Octene (B94956) | 111-66-0 | C₈H₁₆ | 112.21 | 121 |

| 1-Bromohexane | 111-25-1 | C₆H₁₃Br | 165.07 | 155 |

| 1-Chlorohexane | 544-10-5 | C₆H₁₃Cl | 120.62 | 134 |

Table 2: Spectroscopic Data of Representative Alkenes This table presents typical infrared (IR) spectroscopy data for different types of alkenes. These values are indicative and can help in the structural elucidation of this compound.

| Alkene Type | C=C Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | =C-H Bend (cm⁻¹) |

| Monosubstituted (R-CH=CH₂) | 1645-1635 | 3095-3075 | 995-985 & 915-905 |

| cis-Disubstituted (R-CH=CH-R) | 1660-1625 | 3040-3010 | 730-665 |

| trans-Disubstituted (R-CH=CH-R) | 1680-1665 | 3040-3010 | 980-960 |

| Trisubstituted (R₂C=CH-R) | 1680-1665 | 3040-3010 | 840-790 |

| Tetrasubstituted (R₂C=CR₂) | 1670-1665 | Not present | Not present |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-1,1,2-trifluorooct-3-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrClF3/c1-2-3-4-5-6-7(10,11)8(9,12)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFAGZRUEZHODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(C(F)(F)Br)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371227 | |

| Record name | 1-Bromo-2-chloro-1,1,2-trifluorooct-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30428-56-9 | |

| Record name | 1-Bromo-2-chloro-1,1,2-trifluorooct-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Chloro 1,1,2 Trifluoro 3 Octene and Analogues

Precursor Synthesis and Stereochemical Control

The synthesis of 1-Bromo-2-chloro-1,1,2-trifluoro-3-octene logically begins with the construction of a suitable octene precursor, into which the bromine, chlorine, and fluorine atoms can be incorporated with the desired stereochemistry.

Synthesis of Octene Scaffolds with Defined Stereochemistry

The stereochemistry of the final product is often dictated by the stereochemistry of the starting alkene. Therefore, methods for the synthesis of octene scaffolds with defined (E/Z) stereochemistry are crucial. One common approach involves the use of stereoselective olefination reactions. For instance, the Wittig reaction and its modifications (e.g., the Schlosser modification) or the Horner-Wadsworth-Emmons reaction can provide access to either the (E)- or (Z)-isomer of a 3-octene derivative by judicious choice of reagents and reaction conditions.

Another powerful method for constructing stereodefined alkenes is through alkyne-based strategies. The partial reduction of an internal alkyne, such as 3-octyne, can yield either the cis- or trans-alkene. For example, Lindlar's catalyst is commonly used for the syn-hydrogenation of alkynes to produce cis-alkenes, while dissolving metal reductions (e.g., sodium in liquid ammonia) typically afford trans-alkenes. These methods provide a high degree of stereochemical control, which is essential for the subsequent halogenation steps. A chemoenzymatic approach has also been reported for the synthesis of 1-octene (B94956) from renewable resources, which could be adapted for the synthesis of functionalized octene precursors. youtube.com

Regioselective Introduction of Fluorine Atoms

The introduction of fluorine atoms into organic molecules requires specialized reagents and methods due to the high reactivity of elemental fluorine. For a molecule like this compound, the trifluoroethyl group attached to the double bond is a key feature. A plausible precursor would be 1,1,2-trifluoro-3-octene. The synthesis of such a precursor could involve the addition of a trifluoromethyl group to a suitable carbonyl compound followed by elimination to form the alkene.

Electrophilic fluorination is a prominent strategy for introducing fluorine. nih.gov Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for the electrophilic fluorination of a variety of substrates, including alkenes and enol ethers. nih.govmasterorganicchemistry.com The regioselectivity of these reactions can often be controlled by the electronic and steric properties of the substrate. For instance, in an alkene, the fluorine atom will typically add to the more electron-rich carbon. In the context of synthesizing a trifluorinated precursor, a multi-step sequence involving fluorination of a suitable functional group followed by transformations to generate the octene moiety would be a viable approach. A three-step route to vicinal trifluoro motifs starting from α,β-epoxy alcohols has been described, highlighting the stereospecific introduction of fluorine atoms. nih.gov

Stereoselective Introduction of Bromine and Chlorine Atoms

With a trifluorinated octene precursor in hand, the next critical step is the stereoselective introduction of bromine and chlorine across the double bond. The addition of halogens to alkenes typically proceeds via a halonium ion intermediate, which leads to anti-addition of the two halogen atoms. masterorganicchemistry.comyoutube.comlibretexts.orgleah4sci.comwikipedia.org This means that the two halogen atoms add to opposite faces of the double bond.

For the synthesis of this compound, a mixed halogenation reaction is required. This can be achieved by using an interhalogen compound like bromine monochloride (BrCl) or by generating it in situ. The regioselectivity of this addition is governed by both electronic and steric factors. The trifluoromethyl group is strongly electron-withdrawing, which will influence the polarization of the double bond and the stability of the intermediate halonium ion. acs.org The attack of the halide nucleophile (chloride or bromide) on the halonium ion will generally occur at the more substituted carbon that can better stabilize a partial positive charge. masterorganicchemistry.com The stereochemistry of the starting alkene will dictate the stereochemistry of the final dihalide product. youtube.com

| Starting Alkene Stereochemistry | Halogenating Agent | Addition Stereochemistry | Product Stereochemistry |

|---|---|---|---|

| cis (Z) | Br2 | anti | Racemic mixture of enantiomers |

| trans (E) | Br2 | anti | Meso compound (if applicable) or a pair of diastereomers |

| cis (Z) | Cl2 | anti | Racemic mixture of enantiomers |

| trans (E) | Cl2 | anti | Meso compound (if applicable) or a pair of diastereomers |

Direct Halofunctionalization Approaches

Direct halofunctionalization reactions offer an alternative and potentially more convergent route to complex haloalkenes by introducing the halogen atoms in a single step from a simpler unsaturated hydrocarbon.

Radical Addition Reactions to Unsaturated Hydrocarbons for Halogen Incorporation

Radical addition of hydrogen halides to alkenes can be a powerful method for halogen incorporation. While the standard electrophilic addition of HBr to an alkene follows Markovnikov's rule, the presence of peroxides initiates a radical mechanism that leads to the anti-Markovnikov product. This regiochemical control can be exploited in the synthesis of specific haloalkanes.

In the context of this compound, a radical addition approach would likely involve a precursor with some of the halogen atoms already in place. For example, a radical addition of HBr or a chlorine source to a fluorinated octene could be envisioned. The regioselectivity of radical additions is determined by the stability of the resulting radical intermediate. The trifluoromethyl group would exert a significant influence on the stability of adjacent radical centers.

Electrophilic Halogenation and Fluorination Strategies for Alkene Derivatization

Electrophilic addition is a fundamental reaction for the derivatization of alkenes. chemguide.co.uk The reaction of an alkene with an electrophilic halogen source, such as Br₂ or Cl₂, proceeds through a cyclic halonium ion intermediate. youtube.comlibretexts.orgleah4sci.comwikipedia.orglibretexts.orgopenstax.orgyoutube.com The subsequent attack by a halide ion occurs from the backside, resulting in anti-addition. masterorganicchemistry.comyoutube.comlibretexts.orgleah4sci.com

For the synthesis of this compound, a plausible route would be the electrophilic addition of bromine and chlorine to 1,1,2-trifluoro-3-octene. This could be achieved using a mixture of bromine and chlorine, or by using an interhalogen compound. The presence of the electron-withdrawing trifluoromethyl group would deactivate the double bond towards electrophilic attack and influence the regioselectivity of the addition. acs.org The electrophilic character of the addition is emphasized by the observation that electron-donating substituents on the alkene accelerate the reaction. acs.org

| Alkene | Reagent | Intermediate | Key Features |

|---|---|---|---|

| Symmetrical Alkene (e.g., cyclohexene) | Br2 | Bromonium ion | Anti-addition, stereospecific. libretexts.orgopenstax.org |

| Unsymmetrical Alkene | HBr | Carbocation | Markovnikov regioselectivity. |

| Unsymmetrical Alkene | HBr, ROOR | Radical | Anti-Markovnikov regioselectivity. |

| Alkene | BrCl | Bromonium ion | Regioselective addition, Cl adds to the more substituted carbon. |

Nucleophilic Addition Reactions to Fluorinated Alkenes

Nucleophilic addition to alkenes is a fundamental reaction type in organic synthesis. wikipedia.orgnumberanalytics.com In the context of fluorinated alkenes, the strong electron-withdrawing nature of fluorine atoms polarizes the carbon-carbon double bond, rendering it electrophilic and thus susceptible to attack by nucleophiles. wikipedia.orgnumberanalytics.com This reactivity is a cornerstone for constructing more complex fluorinated molecules. The addition of a nucleophile to a fluorinated alkene results in the formation of a carbanionic intermediate, which can then be trapped by an electrophile to yield the final product. wikipedia.org

For alkenes bearing multiple halogen atoms, such as the trifluoroethylidene group in this compound, the regioselectivity of nucleophilic attack is a critical consideration. The attack generally occurs at the carbon atom that can best stabilize the resulting negative charge, often influenced by the combined electronic effects of the attached halogens. The presence of strongly electron-withdrawing groups, such as nitro or carbonyl groups, further enhances the reactivity of the double bond toward nucleophiles. libretexts.org

While reactions involving simple alkenes are rare, those with electron-withdrawing substituents are common. libretexts.org For example, a key strategy for forming trifluoromethyl-containing products involves the nucleophilic addition of a fluoride (B91410) ion to a gem-difluoroalkene, which can then be functionalized further. nih.govnih.gov This approach highlights the utility of nucleophilic addition in building up the fluorine content of a molecule. In a related strategy, palladium-catalyzed allylic alkylation has been achieved using the nucleophilic addition of an external fluoride source to gem-difluoroalkenes as the initiating step. acs.org This method allows for the in-situ generation of β-trifluorocarbanions, which are otherwise difficult to access. acs.org

Table 1: Examples of Nucleophilic Addition to Fluorinated Alkenes

| Fluorinated Alkene Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| gem-Difluorostyrenes | 4-tetrafluoropyridinylthiol (PyfSH) | Photocatalysis, Blue LED | Difluorinated Sulfide | researchgate.net |

| gem-Difluoroalkenes | External Fluoride (e.g., from CsF) | Palladium Catalyst, Allyl Carbonates | Allylated Trifluoroethylarenes | acs.org |

| Aliphatic gem-Difluoroalkenes | Aliphatic Thiols (e.g., 3-mercaptophenol) | Photocatalysis | α,α-Difluoroalkylthioethers | researchgate.net |

| 2-Hexen-4-yne | Methanol (B129727) | Base Catalyst | Addition across Triple Bond | libretexts.org |

Catalytic Methods for Selective Halogenation and Fluorination

Catalytic methods offer powerful tools for the selective introduction of halogen and fluorine atoms into organic molecules, often providing access to complex structures with high efficiency and control over stereochemistry. nih.gov These methods are broadly categorized based on the type of catalyst employed.

Transition metal catalysis is a prominent strategy for the functionalization of alkenes, including those containing fluorine. nih.govnih.gov Catalysts based on metals such as palladium, copper, nickel, and rhodium can facilitate the difunctionalization of alkenes, where a fluorine atom and another functional group are added across the double bond. nih.govresearchgate.net

A common mechanistic pathway in reactions with gem-difluoroalkenes involves the formation of a β-fluoroalkylmetal intermediate. nih.govnih.gov This intermediate can then undergo β-fluoride elimination to generate a monofluorinated alkene product. nih.gov This process effectively achieves a net C–F bond functionalization. The stereoselectivity of the final product is often driven by the β-fluoride elimination step. nih.gov In an alternative pathway, coinage metal fluorides can add a fluoride anion to a gem-difluorinated alkene, leading to intermediates that can be further functionalized to yield trifluoromethyl-containing products. nih.govnih.gov These catalytic systems provide a versatile platform for synthesizing a wide array of fluorinated compounds from readily available fluorinated alkenes. nih.govnih.govescholarship.org

Table 2: Transition Metal-Catalyzed Alkene Functionalization

| Catalyst System | Alkene Type | Key Transformation | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Cu, Co, Mn, Pd, Ni, Ru, Rh | gem-Difluoroalkenes | C-F Bond Functionalization | β-Fluoride Elimination | nih.gov |

| Coinage Metal Fluorides | gem-Difluoroalkenes | Trifluoromethylation | Nucleophilic F- Addition | nih.govnih.gov |

| Silver(I) / Selectfluor | Various Alkenes | Decarboxylative Alkylfluorination | Radical Fluorination | organic-chemistry.org |

| Copper | Various Alkenes | Borylfluoromethylation | Radical Addition | researchgate.net |

Organocatalysis has emerged as a powerful alternative to metal-based systems, utilizing small, chiral organic molecules to catalyze enantioselective transformations. rsc.org In the context of synthesizing polyhalogenated fluoroalkenes, organocatalysts can activate substrates and reagents to facilitate the stereocontrolled introduction of heteroatoms. rsc.orgrsc.org

For instance, chiral amines can catalyze the direct asymmetric α-functionalization of aldehydes and ketones with electrophilic halogenating or fluorinating agents. rsc.org The mechanism typically involves the formation of a nucleophilic enamine intermediate from the carbonyl compound and the amine catalyst. This intermediate then reacts with an electrophilic source of halogen or fluorine, followed by hydrolysis to release the α-functionalized product and regenerate the catalyst. Isothiourea catalysts have also been employed in stereoselective addition reactions involving trifluoromethyl-containing substrates, affording complex products with high diastereoselectivity. rsc.org These methods provide a valuable route to optically active compounds containing halogenated stereocenters.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the generation of highly reactive radical species under mild conditions. acs.orgrsc.org This strategy is particularly effective for generating fluorinated radicals from stable precursors, which can then be used to functionalize alkenes. acs.orgnih.gov

In a typical cycle, a photocatalyst, such as an iridium or ruthenium complex, absorbs light and enters an excited state. nih.gov The excited catalyst can then reduce a suitable precursor, like trifluoroacetic anhydride (B1165640) or chlorodifluoroacetic anhydride, through SET to generate a fluorinated radical. acs.org This radical adds to an alkene, forming a new C-C bond and an alkyl radical intermediate. acs.orgnih.gov This intermediate can then be further transformed, for example, by a hydrogen atom transfer (HAT) or by reacting with another species to complete the difunctionalization of the alkene. acs.org This approach is notable for its mild conditions, broad functional group tolerance, and the ability to use readily available starting materials. nih.gov

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Key variables for optimization would include the choice of base, reaction temperature, concentration of reactants, and reaction time. For a reaction involving dehydrofluorination of a precursor like halothane (B1672932) followed by addition to an alkyne, the base is critical. A strong, non-nucleophilic base might be required to promote the elimination without causing unwanted side reactions. Temperature control is crucial; higher temperatures may increase reaction rates but could also lead to decomposition or the formation of undesired byproducts, such as higher brominated compounds. google.com The stoichiometry of the reactants must be precisely controlled to favor the desired 1:1 adduct and prevent polymerization or multiple additions. The systematic variation of these parameters is essential to identify the optimal conditions for achieving a high yield of the target compound while minimizing the formation of isomers and other impurities. libretexts.org

The choice of solvent is a critical parameter that can profoundly influence the rate, yield, and selectivity of a chemical reaction. rsc.orgwikipedia.org Solvents can affect reactivity by stabilizing or destabilizing reactants, transition states, and products to different extents. wikipedia.orgnih.gov

In reactions involving ionic intermediates, such as nucleophilic additions, the polarity and coordinating ability of the solvent are paramount. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective at solvating cations while leaving anions relatively "bare" and highly nucleophilic, which can accelerate SN2-type reactions. libretexts.org Conversely, polar protic solvents like water or alcohols can solvate and stabilize both cations and anions through hydrogen bonding, which can sometimes slow down reactions by over-stabilizing the nucleophile. wikipedia.orglibretexts.org In the synthesis of fluoro-methoxy substituted chalcones, for example, the use of methanol (a protic solvent) led to a nucleophilic aromatic substitution side reaction, whereas switching to tetrahydrofuran (B95107) (THF, a less polar aprotic solvent) prevented this and gave the desired product with excellent selectivity. acgpubs.org For radical reactions, the solvent can influence the stability of radical intermediates or even participate directly through hydrogen atom transfer. acs.org Therefore, the rational selection of a solvent, based on the proposed reaction mechanism, is a key step in optimizing the synthesis of this compound. rsc.org

Table 3: Influence of Solvent on Reaction Outcome

| Reaction Type | Solvent | Observed Effect | Reference |

|---|---|---|---|

| Claisen-Schmidt Condensation (Fluorine-Substituted Benzaldehydes) | Methanol (MeOH) | Nucleophilic aromatic substitution (SNAr) side reaction observed. | acgpubs.org |

| Claisen-Schmidt Condensation (Fluorine-Substituted Benzaldehydes) | Tetrahydrofuran (THF) | SNAr side reaction suppressed, desired chalcone (B49325) obtained with high selectivity. | acgpubs.org |

| Phosphate Ester Hydrolysis (Dianion) | Water | Slower reaction rate. | nih.gov |

| Phosphate Ester Hydrolysis (Dianion) | 95% Dimethyl Sulfoxide (DMSO) | Dramatic rate acceleration due to enthalpic stabilization of the transition state. | nih.gov |

| Photoredox-Catalyzed Alkene Functionalization | Varies (e.g., Acetonitrile, DMSO) | Can switch between different product outcomes from the same starting materials. | acs.org |

Temperature and Pressure Optimization for Process Efficiency

The efficiency of synthesizing halogenated alkenes such as this compound is profoundly influenced by reaction temperature and pressure. numberanalytics.comsigmaaldrich.com Optimizing these parameters is critical for maximizing yield, enhancing selectivity, and ensuring the economic viability of the process. sigmaaldrich.com

Systematic investigation into reaction variables, including temperature and pressure, is a cornerstone of process optimization. numberanalytics.com For halogenation reactions, temperature control is crucial as it dictates the reaction rate and the prevalence of side reactions. For instance, in the gas-phase bromination of 1,1,1-trifluoro-2-chloroethane, a precursor for similar structures, the reaction is conducted between 350 to 600 °C. However, temperatures that are too high (approaching 600 °C) are deliberately avoided as they promote the formation of excessively brominated by-products. google.com The ideal temperature range for this specific process is narrowed to 425 to 475 °C to balance reaction conversion and selectivity. google.com In other synthetic routes involving related fluorinated compounds, such as the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane, heating the solution to 80 °C was found to be optimal for achieving a high yield. beilstein-journals.org

Pressure is another key variable, particularly for gas-phase reactions or reactions involving volatile reactants. numberanalytics.com While specific high-pressure data for the synthesis of this compound is not detailed in available literature, the principles of pressure control are well-established in chemical synthesis. mpg.de In the synthesis of other compounds, decreasing pressure has been shown to increase the synthesis rate, although this must be balanced against potential increases in impurities. researchgate.net For reactions conducted in specialized equipment like multi-well plates or microreactors, maintaining precise temperature and pressure control can be challenging, especially near a solvent's boiling point, but is essential for reproducibility and optimization. semanticscholar.org

The following table summarizes the impact of temperature on the synthesis of related haloalkanes, illustrating the general principles applicable to the target compound.

Table 1: Effect of Temperature on Halogenation Reactions

| Reaction Type | Reactants | Temperature Range | Observation | Source |

|---|---|---|---|---|

| Gas-Phase Bromination | 1,1,1-trifluoro-2-chloroethane and Bromine | 350 °C | Low degree of conversion. | google.com |

| Gas-Phase Bromination | 1,1,1-trifluoro-2-chloroethane and Bromine | 425-475 °C | Preferred range for optimal yield. | google.com |

| Gas-Phase Bromination | 1,1,1-trifluoro-2-chloroethane and Bromine | ~600 °C | Formation of higher brominated compounds increases. | google.com |

| Fluoroalkenylation | Phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane | 80 °C | Optimized for high yield (85%). | beilstein-journals.org |

Stoichiometric Control for Minimized By-product Formation

Stoichiometric control, the precise regulation of the molar ratios of reactants, is a fundamental strategy to minimize the formation of undesirable by-products in the synthesis of this compound and its analogues. google.com In halogenation reactions, particularly free-radical halogenations, a lack of control can lead to a mixture of products, including poly-halogenated species and positional isomers. wikipedia.orgsrmist.edu.in

The synthesis likely proceeds via a free-radical mechanism, where the reactivity and selectivity of the halogen are key. wikipedia.orglscollege.ac.in Bromine radicals are significantly less reactive and more selective than chlorine radicals. lscollege.ac.in This inherent selectivity means that bromination preferentially occurs at the most substituted carbon atom that can form the most stable radical intermediate. lscollege.ac.in For example, the relative rate of replacing a tertiary hydrogen versus a primary hydrogen is about 1600:1 for bromination, whereas for the less selective chlorination, it is merely 5:1. youtube.com This principle is crucial for directing the halogen to the desired position on the octene chain and avoiding random substitution.

In practice, controlling stoichiometry involves more than just the initial reactant mix. For allylic halogenation of alkenes, reagents like N-bromosuccinimide (NBS) are used. srmist.edu.in NBS serves to provide a constant, low concentration of bromine (Br₂) throughout the reaction. srmist.edu.in This is a sophisticated form of stoichiometric control that prevents the build-up of high concentrations of Br₂, which would favor addition reactions across the double bond, and instead promotes the desired substitution at the allylic position. This technique is effective in preventing the formation of di- or poly-brominated addition products. srmist.edu.in

Table 2: Relative Selectivity of Halogenation at Different Carbon Positions

| Hydrogen Type | Relative Rate (Chlorination) | Relative Rate (Bromination) | Source |

|---|---|---|---|

| Primary (1°) | 1 | 1 | youtube.com |

| Secondary (2°) | 3.6 | 99 | youtube.com |

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 2 Chloro 1,1,2 Trifluoro 3 Octene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published data is available for the NMR analysis of 1-Bromo-2-chloro-1,1,2-trifluoro-3-octene.

Proton Nuclear Magnetic Resonance (¹H NMR) for Alkenyl and Alkyl Proton Analysis

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and multiplicity patterns for the alkenyl and alkyl protons of this compound, are not available in the reviewed scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Backbone and Substituent Analysis

Detailed ¹³C NMR data, which would identify the chemical shifts for each of the eight carbon atoms in the octene backbone and provide insight into the electronic effects of the halogen substituents, has not been reported.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Characterization

¹⁹F NMR analysis is crucial for characterizing the three distinct fluorine environments in the molecule. However, no spectral data, including chemical shifts or coupling constants (J-F-F, J-H-F, J-C-F), are available.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY, DOSY) for Connectivity and Stereochemistry Elucidation

Comprehensive structural assignment using 2D NMR techniques has not been performed or published for this compound. Therefore, data from COSY, HSQC, HMBC, or NOESY/ROESY experiments to confirm atomic connectivity and elucidate stereochemistry is non-existent in the public domain.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

No mass spectrometry data has been published for this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The determination of the exact mass of the molecular ion of this compound through HRMS, which would confirm its elemental composition, has not been documented.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Distribution

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique indispensable for separating volatile compounds and determining their molecular structure. For this compound, GC-MS serves two primary functions: assessing the sample's purity and identifying the distribution of its various isomers.

The gas chromatography component separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. Due to the presence of a chiral center at the C-2 position and a carbon-carbon double bond at C-3, this compound can exist as multiple stereoisomers (diastereomers and enantiomers) and geometric isomers (E/Z). The different physical properties of these isomers can lead to their separation on a suitable chiral GC column, resulting in distinct peaks on the chromatogram, with the area of each peak corresponding to the relative abundance of that isomer.

Following separation by GC, the molecules are introduced into the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecule in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge (m/z) ratio, which serves as a molecular fingerprint. The fragmentation pattern provides crucial information for structural elucidation. For this compound, characteristic fragmentation would involve the loss of halogen atoms (Br and Cl) and cleavage of the carbon-carbon bonds. The isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) are particularly diagnostic in identifying fragments containing these atoms.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z Value | Predicted Fragment Ion | Comments |

|---|---|---|

| 296/298/300 | [C8H11BrClF3]+ | Molecular ion (M+). Intensity may be low. Isotopic pattern is complex due to Br and Cl. |

| 217/219 | [M - Br]+ | Loss of a bromine radical. The remaining fragment shows the characteristic 3:1 isotopic pattern for chlorine. |

| 261/263 | [M - Cl]+ | Loss of a chlorine radical. The remaining fragment shows the characteristic 1:1 isotopic pattern for bromine. |

| 147/149 | [C3H3BrF]+ | Cleavage of the C2-C3 bond with charge retention on the halogenated fragment. |

| 69 | [CF3]+ | A common fragment in trifluoromethyl-containing compounds. |

| 69 | [C5H9]+ | Pentyl cation from cleavage at the C3-C4 bond. |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org Its applicability to this compound is contingent upon the ability to grow a single, high-quality crystal of the compound. As many haloalkenes of this size are liquids at ambient temperature, this would likely necessitate low-temperature crystallization techniques.

If a suitable crystal can be obtained and analyzed, X-ray diffraction would provide an unambiguous determination of the molecular architecture in the solid state. wikipedia.org This technique measures the diffraction pattern of X-rays scattered by the electron clouds of the atoms in the crystal lattice. nih.gov Mathematical analysis of this pattern yields a three-dimensional electron density map from which the positions of all atoms (excluding hydrogen, which is often difficult to resolve) can be precisely located.

The resulting structural data would include:

Absolute Stereochemistry: Unambiguous assignment of the configuration (R or S) at the C-2 chiral center.

Geometric Isomerism: Definitive confirmation of the double bond geometry (E or Z).

Bond Lengths and Angles: Highly accurate measurements of all bond lengths (e.g., C=C, C-C, C-F, C-Cl, C-Br) and bond angles, offering insight into the electronic effects of the halogen substituents.

Conformation: The preferred conformation of the flexible n-pentyl group in the crystalline state.

Intermolecular Interactions: The data would reveal how the molecules pack in the crystal lattice, highlighting non-covalent interactions such as van der Waals forces and potential halogen bonds (e.g., Br···O, Cl···F interactions), which are of significant interest in crystal engineering. manchester.ac.uk

Table 2: Structural Parameters Obtainable from X-ray Crystallography

| Parameter Type | Specific Information for this compound |

|---|---|

| Unit Cell Dimensions | Lengths of a, b, c axes and angles α, β, γ defining the crystal lattice. |

| Space Group | Symmetry of the crystal packing. nih.gov |

| Atomic Coordinates | x, y, z position for each non-hydrogen atom in the unit cell. |

| Bond Lengths (Å) | Precise distances for C=C, C-C, C-H, C-F, C-Cl, C-Br bonds. |

| Bond Angles (°) | Angles between bonded atoms, e.g., C-C=C, F-C-F, Br-C-Cl. |

| Torsion Angles (°) | Dihedral angles defining the molecular conformation and isomerism (E/Z). |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups present in a molecule. The two methods are complementary, as a vibrational mode may be active in one technique and inactive or weak in the other.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would be dominated by very strong absorption bands corresponding to the C-F bond stretches, a characteristic feature of fluorinated organic compounds. The double bond (C=C) stretch would appear as a weaker absorption. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions from C-C stretching and various bending vibrations, which is unique to the molecule's specific structure and isomeric form. docbrown.infodocbrown.info

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light (from a laser). While most light is scattered elastically (Rayleigh scattering), a small fraction is scattered inelastically (Raman scattering), with the energy difference corresponding to the molecule's vibrational energy levels. Symmetrical, non-polar bonds tend to produce strong Raman signals. Therefore, the C=C double bond stretch in this compound is expected to be a prominent peak in the Raman spectrum. The C-Br and C-Cl bonds will also give rise to characteristic, though likely weaker, signals at low frequencies.

Together, IR and Raman spectra provide a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups.

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR / Raman) |

|---|---|---|---|

| C-H Stretch (sp2 and sp3) | 3100-2850 | 3100-2850 | Medium / Strong |

| C=C Stretch | ~1670-1640 | ~1670-1640 | Weak-Medium / Strong |

| C-F Stretch | ~1350-1100 | ~1350-1100 | Very Strong / Weak |

| C-Cl Stretch | ~800-600 | ~800-600 | Strong / Medium |

| C-Br Stretch | ~650-500 | ~650-500 | Strong / Medium-Strong |

Advanced Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy) for Specific Research Contexts

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of elements within the top 1-10 nanometers of a material's surface. youtube.comyoutube.com While not typically used for bulk characterization of a pure liquid, XPS is invaluable in specific research contexts where the surface interactions of this compound are of interest.

A relevant research context could be the study of this compound as a functional monomer in surface polymerization, its adsorption onto a catalyst, or its role as a surface-modifying agent for a material. For instance, if this compound were used to functionalize a graphene sheet, XPS could confirm its covalent attachment and characterize the resulting surface chemistry. nih.govnih.gov

An XPS analysis would proceed by irradiating the sample surface with a beam of X-rays, causing the ejection of core-level electrons. youtube.com The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. Each element has a unique set of binding energies, allowing for unambiguous elemental identification.

For a surface functionalized with this compound, XPS would show characteristic peaks for Bromine (Br 3d), Chlorine (Cl 2p), Fluorine (F 1s), Carbon (C 1s), and Oxygen (O 1s, if any oxidation occurs). High-resolution scans of the C 1s peak are particularly informative, as the peak can be deconvoluted into several components corresponding to the different chemical environments of the carbon atoms (C-C, C=C, C-Br, C-Cl, C-F), providing detailed insight into the surface structure. nih.gov

Table 4: Predicted XPS Binding Energies for Surface-Adsorbed this compound

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Fluorine | F 1s | ~688-690 | Presence and concentration of C-F bonds. |

| Carbon | C 1s | ~285-292 | Deconvolution reveals C-C/C-H (~285), C-Cl/C-Br (~286-287), and C-F (~290-292) environments. |

| Chlorine | Cl 2p | ~200-202 | Presence and concentration of C-Cl bonds. Spin-orbit splitting (2p3/2, 2p1/2) is observed. |

| Bromine | Br 3d | ~70-71 | Presence and concentration of C-Br bonds. Spin-orbit splitting (3d5/2, 3d3/2) is observed. |

Investigation of Chemical Reactivity and Reaction Mechanisms of 1 Bromo 2 Chloro 1,1,2 Trifluoro 3 Octene

Reactivity Towards Electrophiles and Nucleophiles

The combination of a π-system and polarized carbon-halogen bonds makes 1-bromo-2-chloro-1,1,2-trifluoro-3-octene a target for both electrophilic and nucleophilic reagents. The outcomes of these reactions are highly dependent on the specific reagent and reaction conditions.

Electrophilic addition to an alkene typically proceeds through the formation of a carbocation intermediate. For unsymmetrical alkenes, the stability of the potential carbocation intermediates determines the regioselectivity of the reaction. libretexts.org Generally, the stability of carbocations follows the order: tertiary > secondary > primary. libretexts.org In the case of this compound, the addition of an electrophile to the C3=C4 double bond would likely form a carbocation at the C4 position due to the stabilizing effect of the attached alkyl group.

When halogens act as electrophiles, they can form a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.com The subsequent attack by a nucleophile occurs from the side opposite to the ring, resulting in an anti-addition. libretexts.orgmasterorganicchemistry.com This process is stereoselective. libretexts.org While the addition of halogens like chlorine and bromine is common, fluorine reacts explosively, and iodine's reaction is often too slow. libretexts.orglibretexts.org

Table 1: Predicted Outcomes of Electrophilic Additions

| Electrophile | Intermediate | Predicted Major Regioisomer | Stereochemistry |

| H⁺ | Carbocation | 4-substituted octene | Racemic mixture possible libretexts.org |

| Br⁺ | Bromonium ion | 3-Bromo-4-substituted octane | anti-addition libretexts.orgmasterorganicchemistry.com |

| Cl⁺ | Chloronium ion | 3-Chloro-4-substituted octane | anti-addition libretexts.org |

The carbon-halogen bonds in this compound are polarized, with the carbon atom having a partial positive charge, making it susceptible to nucleophilic attack. pw.livelibretexts.org Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. libretexts.org The reactivity of alkyl halides in these reactions generally follows the order R-I > R-Br > R-Cl > R-F, which reflects both the carbon-halogen bond strength and the stability of the halide anion as a leaving group. libretexts.org Given this trend, the bromine atom in this compound would be the most likely halogen to be displaced in a nucleophilic substitution reaction.

Nucleophilic addition to the electron-deficient double bond is another possible pathway. This could be followed by the elimination of a halide ion in an addition-elimination mechanism. A study on the reaction of 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) with phenols demonstrated the formation of multi-halogenated alkenes, suggesting that such complex haloalkenes can undergo nucleophilic attack. nih.govbeilstein-journals.orgresearchgate.net

The presence of multiple halogens—bromine, chlorine, and fluorine—has a profound impact on the reactivity of the molecule. The high electronegativity of fluorine atoms significantly reduces the reactivity of adjacent chlorine atoms toward many reagents. libretexts.org The electron-withdrawing nature of the fluorine substituents also deactivates the double bond towards electrophiles. acs.org

The differing reactivities of the carbon-halogen bonds can be exploited for selective reactions. For instance, in α-bromo,ω-chloroalkanes, it is possible to selectively react a Grignard reagent with the bromo side due to the higher reactivity of the C-Br bond compared to the C-Cl bond. google.com This principle suggests that reactions involving this compound could potentially be directed to the more reactive C-Br bond. drishtiias.com

Radical Reactions and Their Pathways

The carbon-halogen bonds in this compound are susceptible to homolytic cleavage, making the compound a substrate for radical reactions. These reactions are typically initiated by heat or light. libretexts.org

The initiation of a radical reaction often involves the homolytic cleavage of the weakest bond. In this molecule, the C-Br bond is weaker than the C-Cl and C-F bonds, making it the most likely site for initial halogen abstraction by a radical. libretexts.org This would result in the formation of a vinyl radical.

Alternatively, a radical can add to the carbon-carbon double bond. libretexts.org The regioselectivity of this addition is determined by the stability of the resulting radical intermediate, with more substituted radicals being more stable (tertiary > secondary > primary). youtube.comlibretexts.org Therefore, a radical would preferentially add to the C3 position to form a more stable secondary radical at the C4 position. The anti-Markovnikov addition of HBr to alkenes in the presence of peroxides is a classic example of a radical addition reaction. libretexts.orgyoutube.com

Once formed, radical intermediates are highly reactive and can undergo various subsequent reactions. libretexts.org A radical formed by halogen abstraction can be trapped by a radical scavenger, dimerize, or propagate a chain reaction by abstracting an atom from another molecule. acs.orgyoutube.com

In radical chain reactions, propagation steps involve a radical reacting with a non-radical to form a new radical. youtube.comyoutube.com For example, a carbon-centered radical can abstract a halogen from another molecule of this compound. Termination of the chain reaction occurs when two radicals combine. youtube.com The specific pathways and products will depend on the reaction conditions and the other species present in the reaction mixture. The presence of multiple reactive sites, including the double bond and various halogen atoms, allows for complex and potentially competing radical reaction pathways. rsc.org

Table 2: Potential Radical Intermediates and Their Fates

| Initial Event | Radical Intermediate | Potential Fate |

| Bromine Abstraction | 2-chloro-1,1,2-trifluoro-3-octen-1-yl radical | Dimerization, propagation, reaction with scavenger |

| Radical Addition to C3 | 1-bromo-2-chloro-1,1,2-trifluoro-4-octyl radical | Abstraction of H or halogen, further addition to another alkene |

Thermal and Photochemical Transformations

Limited specific data is publicly available regarding the thermal and photochemical transformations of this compound. However, general principles of organic chemistry allow for the prediction of its likely behavior under such conditions.

Degradation Pathways under Elevated Temperatures

At elevated temperatures, this compound is expected to undergo thermal decomposition. The likely degradation pathways would involve the homolytic cleavage of the weakest carbon-halogen bonds. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, which is in turn weaker than the carbon-fluorine bond. Therefore, initial cleavage of the C-Br bond to form a bromine radical and a haloalkyl radical is anticipated.

Further reactions could include:

Elimination: Elimination of hydrogen halides (HBr or HCl) to form dienes.

Isomerization: Rearrangement of the carbon skeleton or migration of halogen atoms.

Fragmentation: Breaking of carbon-carbon bonds to form smaller, more volatile compounds.

The exact product distribution would depend on the specific temperature, pressure, and presence of any catalysts or inhibitors.

Photoreactivity and Photoinduced Reactions

The photoreactivity of this compound would be dictated by the absorption of ultraviolet (UV) radiation. The presence of the carbon-bromine and carbon-chlorine bonds suggests that the molecule will absorb UV light, leading to the excitation of electrons and potential bond cleavage. Similar to thermal degradation, the weaker C-Br bond is the most likely site for initial photochemical cleavage, generating a bromine radical and a haloalkyl radical.

These radicals can then initiate a variety of subsequent reactions, including:

Radical chain reactions: Propagation of radical species leading to polymerization or other transformations.

Photoisomerization: Light-induced conversion between cis and trans isomers of the double bond.

Photooxidation: In the presence of oxygen, formation of peroxy radicals and subsequent degradation products.

Interactions with Reactive Species (e.g., Hydroxyl Radicals)

In atmospheric or biological systems, this compound could interact with reactive oxygen species such as hydroxyl radicals (•OH). The hydroxyl radical is a powerful oxidizing agent and can initiate degradation through several mechanisms:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the alkyl chain, forming water and a carbon-centered radical. This radical can then react with oxygen to form peroxy radicals, leading to a cascade of oxidative degradation reactions.

Addition to the Double Bond: The •OH radical can add to the carbon-carbon double bond, forming a radical adduct. This adduct is also susceptible to further reactions with oxygen.

The rate and products of these reactions would be influenced by the specific reaction conditions and the presence of other atmospheric constituents.

Mechanisms of Rearrangement and Isomerization

The structure of this compound, featuring a double bond with adjacent halogen atoms, suggests the potential for interesting rearrangement and isomerization reactions.

Halonium Ion Intermediates and Their Rearrangements

In the presence of an electrophile or under certain reaction conditions, the double bond of this compound can be attacked to form a cyclic halonium ion intermediate. wikipedia.org This can be either a bromonium or a chloronium ion, a three-membered ring containing a positively charged halogen atom. wikipedia.org The formation of such an intermediate is a key step in the halogenation of alkenes. masterorganicchemistry.comyoutube.com

These halonium ions are typically short-lived and highly reactive. wikipedia.org They can be attacked by nucleophiles, leading to ring-opening and the formation of addition products. masterorganicchemistry.com The regioselectivity of the nucleophilic attack is often influenced by the stability of the resulting carbocation-like transition state.

Rearrangements of these halonium ion intermediates are also possible, particularly if a more stable carbocation can be formed. This can involve hydride or alkyl shifts. However, the presence of electron-withdrawing fluorine atoms on the adjacent carbon may influence the stability and rearrangement pathways of any potential carbocationic intermediates.

Cis-Trans Isomerization Mechanisms

The double bond in this compound can exist as either a cis or trans isomer. Isomerization between these two forms can occur through several mechanisms:

Thermal Isomerization: At sufficiently high temperatures, rotation around the carbon-carbon double bond can become possible, leading to equilibration between the cis and trans isomers. The activation energy for this process is generally high.

Photochemical Isomerization: Absorption of light can promote an electron to an antibonding π* orbital, which weakens the double bond and allows for rotation and isomerization.

Catalyzed Isomerization: Acids, bases, or certain metals can catalyze cis-trans isomerization by providing a lower energy pathway for rotation, often involving temporary formation of a single bond or a radical intermediate.

Computational and Theoretical Investigations of 1 Bromo 2 Chloro 1,1,2 Trifluoro 3 Octene

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-bromo-2-chloro-1,1,2-trifluoro-3-octene. These methods provide insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it well-suited for a molecule of this size. DFT calculations would typically be employed to determine a variety of molecular properties.

Geometric Optimization: The first step in any DFT study is to find the lowest energy structure (the equilibrium geometry) of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would reveal bond lengths, bond angles, and dihedral angles. Given the double bond and the chiral center at C2, multiple stereoisomers (E/Z for the double bond and R/S for the chiral center) would need to be considered and their relative energies calculated to determine the most stable isomer.

Vibrational Frequencies: Once the geometry is optimized, a frequency calculation is performed. This provides the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

Electronic Properties: DFT can be used to calculate a range of electronic properties, such as the dipole moment, polarizability, and electrostatic potential. The electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, indicating sites susceptible to nucleophilic or electrophilic attack.

A hypothetical data table for the optimized geometrical parameters of the most stable isomer of this compound, as would be obtained from a DFT calculation (e.g., using the B3LYP functional with a 6-31G(d) basis set), is presented below.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C1-Br | 1.95 |

| C1-F1 | 1.35 |

| C1-F2 | 1.36 |

| C1-C2 | 1.54 |

| C2-Cl | 1.78 |

| C2-F3 | 1.38 |

| C2-C3 | 1.50 |

| C3=C4 | 1.34 |

| **Bond Angles (°) ** | |

| Br-C1-C2 | 110.5 |

| Cl-C2-C1 | 109.8 |

| C1-C2-C3 | 112.0 |

| C2-C3=C4 | 121.5 |

| **Dihedral Angles (°) ** | |

| Br-C1-C2-Cl | -65.2 |

| F1-C1-C2-C3 | 58.9 |

Note: This data is purely illustrative and not based on actual experimental or computational results.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Role in Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. Their energies and spatial distributions are key indicators of a molecule's reactivity. semanticscholar.org

HOMO: The HOMO is the orbital from which an electron is most easily removed. It represents the ability of the molecule to act as an electron donor (a nucleophile). In this compound, the HOMO is expected to be localized primarily on the C=C double bond, as π-electrons are generally higher in energy than σ-electrons.

LUMO: The LUMO is the orbital to which an electron is most easily added. It represents the ability of the molecule to act as an electron acceptor (an electrophile). The LUMO is likely to have significant contributions from the antibonding orbitals of the C-Br and C-Cl bonds, making these sites susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. A smaller gap indicates that the molecule is more easily excited and therefore generally more reactive. semanticscholar.org The magnitude of this gap provides a measure of the molecule's chemical stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.5 |

| LUMO | -0.8 |

Note: This data is purely illustrative and not based on actual experimental or computational results.

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the mapping of reaction pathways and the characterization of transient species like transition states.

Potential Energy Surface Mapping for Key Reactions

The potential energy surface (PES) is a multidimensional surface that describes the energy of a system as a function of its geometry. By mapping the PES for a reaction, chemists can identify the most likely pathway from reactants to products. For this compound, key reactions to investigate would include:

Electrophilic Addition to the Double Bond: The reaction with electrophiles like HBr or Br₂ would be a primary focus. The PES would reveal whether the reaction proceeds via a classic carbocation intermediate or a bridged halonium ion, and would explain the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of the reaction.

Nucleophilic Substitution: Reactions at the C-Br or C-Cl bonds would also be of interest. The PES could distinguish between SN1 and SN2 pathways.

Identification of Transition States and Determination of Activation Barriers

A transition state is a first-order saddle point on the PES, representing the highest energy point along the minimum energy pathway of a reaction.

Transition State Searching: Locating transition states is a critical but challenging aspect of computational chemistry. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used to find these structures. A valid transition state has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.

Activation Barriers: The energy difference between the reactants and the transition state is the activation barrier (or activation energy, Ea). This is a crucial kinetic parameter that determines the rate of a reaction. By calculating the activation barriers for competing pathways, the favored reaction mechanism can be predicted. For example, by comparing the activation barriers for the formation of different stereoisomeric products, the stereochemical outcome of a reaction can be understood.

Lack of Publicly Available Research Precludes Article Generation

A comprehensive search of scientific databases and literature has revealed no specific computational or theoretical investigations for the chemical compound this compound.

The initial research plan was to gather detailed findings and data to construct an article following the requested outline:

Halogen Bonding Interactions and Their Role in Supramolecular Assembly

However, the absence of any specific research on "this compound" makes it impossible to provide scientifically accurate content, including the required data tables and detailed research findings for these sections. While general principles of computational chemistry, haloalkene reactivity, and halogen bonding are well-established, applying these concepts to the specified molecule without experimental or theoretical data would be purely speculative and would not meet the requirement for a scientifically accurate and authoritative article.

Therefore, this report cannot fulfill the request to generate an article with detailed research findings on "this compound" as the necessary scientific data is not available in the public domain.

Academic Research on this compound Remains Undocumented

A thorough review of available scientific literature and chemical databases reveals a significant lack of specific research pertaining to the chemical compound This compound . While extensive research exists for structurally related haloalkenes and fluorinated organic molecules, scholarly articles detailing the synthesis, properties, and potential applications of this specific octene derivative are not presently available in the public domain.

Consequently, a detailed analysis of its role as a versatile synthetic building block, its potential in materials science, or its application as a mechanistic probe in organic reactions, as specified in the requested outline, cannot be provided at this time. The scientific community has yet to publish findings on its use as a precursor for advanced fluorinated compounds, in the synthesis of chiral polyhalogenated systems, as a monomer for specialty polymers, in the development of novel fluorinated organic materials, or as a tool for studying reaction mechanisms.

General research into similar polyhalogenated alkenes suggests that the unique combination of bromine, chlorine, and fluorine atoms on a reactive alkene backbone could theoretically offer interesting avenues for synthetic chemistry and materials science. For instance, related compounds, such as those derived from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), have been shown to be valuable precursors for highly functionalized molecules through reactions like cross-coupling. beilstein-journals.orgsemanticscholar.org The presence of multiple halogens provides distinct reactive sites for sequential, selective chemical modifications.

Furthermore, the stereoselective synthesis of molecules containing chlorofluoro-carbon centers is an area of active investigation, as these motifs are of interest in pharmaceutical and agricultural chemistry. nih.gov The development of methods to create such chiral centers is a significant challenge and goal in organic synthesis.

In the field of materials science, fluorinated polymers are well-known for their unique properties, including thermal stability, chemical resistance, and low surface energy. The polymerization of novel fluorinated monomers is a continuous effort to create materials with tailored characteristics.

However, without specific studies on This compound , any discussion of its potential applications would be purely speculative and fall outside the requested scope of this article. Further empirical research is required to determine the actual chemical behavior and utility of this compound.

Potential Academic Research Applications and Future Directions for 1 Bromo 2 Chloro 1,1,2 Trifluoro 3 Octene Research

Mechanistic Probes in Organic Reactions

Understanding Complex Halogenation and Fluorination Processes

The synthesis of 1-Bromo-2-chloro-1,1,2-trifluoro-3-octene itself is a study in complex halogenation and fluorination. numberanalytics.comnumberanalytics.com Research into its formation would likely involve multi-step synthetic pathways, providing a platform to investigate the regioselectivity and stereoselectivity of halogen addition to alkynes or alkenes. Future research could focus on developing more efficient and selective methods for its synthesis, potentially uncovering new halogenating and fluorinating agents or catalytic systems. nih.govresearchgate.net The introduction of multiple different halogens onto a single molecule presents significant challenges and opportunities for understanding reaction mechanisms. numberanalytics.com

Elucidating Structure-Reactivity Relationships in Polyhalogenated Systems

The arrangement of different halogens in this compound offers a rich field for studying structure-reactivity relationships. tandfonline.comnumberanalytics.com The varying electronegativity and size of bromine, chlorine, and fluorine atoms, along with their positions relative to the double bond, will significantly influence the molecule's electronic and steric properties. numberanalytics.com

Table 1: Hypothetical Reactivity Studies

| Reaction Type | Reagent | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Electrophilic Addition | HBr | Addition across the C=C double bond | The double bond is the most electron-rich site for electrophilic attack. |

| Nucleophilic Substitution | NaCN | Substitution of bromine | The C-Br bond is typically weaker than C-Cl and C-F bonds. |

| Radical Addition | HBr, peroxides | Anti-Markovnikov addition across the C=C double bond | Peroxides initiate a radical mechanism. |

Future studies could involve systematically varying the position of the halogens and the length of the alkyl chain to build a comprehensive model of how structure dictates reactivity in these complex systems. tandfonline.com

Design of Novel Chemical Entities Through Rational Modification

This compound can be viewed as a scaffold for the rational design of new chemical entities with tailored properties. researchgate.netplos.org The presence of multiple, distinct halogen atoms provides several handles for further chemical modification. For instance, the bromine atom could be selectively replaced via cross-coupling reactions to introduce new functional groups, while the double bond could be subjected to various transformations like epoxidation or dihydroxylation. mdpi.comacs.org

Table 2: Potential Novel Compounds Derived from this compound

| Modification Reaction | Reagent | Resulting Compound Class | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted chloro-trifluoro-octenes | Materials science, liquid crystals |

| Epoxidation | m-CPBA | Halogenated epoxyoctanes | Pharmaceutical intermediates |

| Hydroboration-Oxidation | 1. BH3, THF; 2. H2O2, NaOH | Halogenated octanols | Specialty chemicals |

This approach allows for the systematic exploration of chemical space around the core structure of this compound, potentially leading to the discovery of molecules with valuable biological or material properties. researchgate.netplos.org

Development of Sustainable Synthetic Methodologies

The synthesis of polyhalogenated compounds often involves harsh reagents and conditions. rsc.org Research into the synthesis of this compound provides an opportunity to develop more sustainable and environmentally friendly methods.

Green Chemistry Approaches to Halogenated Alkene Synthesis

Future research could focus on applying the principles of green chemistry to the synthesis of this compound. dartmouth.edupnas.org This could involve the use of less toxic solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.com For example, exploring enzymatic halogenation or photochemically-induced reactions could offer greener alternatives to traditional methods. sciencedaily.comrsc.org

Catalyst Development for Enhanced Selectivity and Efficiency

Developing catalysts that can selectively introduce bromine, chlorine, and fluorine atoms in a controlled manner is a significant challenge. nih.govresearchgate.net Research in this area could focus on designing novel transition metal catalysts or organocatalysts for the synthesis of this compound. beilstein-journals.orgchemrxiv.org The goal would be to achieve high yields and selectivities, minimizing the formation of unwanted byproducts and simplifying purification processes.

Advanced Analytical Method Development for Complex Polyhalogenated Compounds

The analysis of complex mixtures of polyhalogenated compounds can be challenging. acs.orgmdpi.com The presence of multiple isomers and the similar chemical properties of different halogenated species can complicate separation and identification. Research involving this compound could drive the development of advanced analytical techniques. This could include the refinement of chromatographic methods, such as gas chromatography coupled with mass spectrometry (GC-MS), or the application of novel spectroscopic techniques for the unambiguous identification and quantification of this and related compounds. acs.orgvu.nl

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-bromo-2-chloro-1,1,2-trifluoro-3-octene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of bromo-chloro-fluoro alkenes typically involves halogenation or substitution reactions. For example, fluorinated precursors (e.g., trifluoroethylene derivatives) may undergo bromination and chlorination via radical or electrophilic pathways. Reaction conditions such as temperature (e.g., 0–6°C storage for similar compounds in ) and catalysts (e.g., Lewis acids) significantly impact regioselectivity and yield. Optimizing stoichiometry of halogenating agents (e.g., NBS for bromination) and inert atmospheres can minimize side reactions .

Q. How can the purity of this compound be assessed using chromatographic techniques?

- Methodological Answer : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) detection is recommended. For halogenated compounds, reverse-phase HPLC using C18 columns and acetonitrile/water gradients can separate impurities. Purity thresholds (>95% as in ) should be validated against certified reference materials. Pre-column derivatization may enhance detection of trace halogenated byproducts .

Q. What spectroscopic methods are critical for structural confirmation of this compound?

- Methodological Answer :

- 19F NMR : Resolves trifluoromethyl and fluorine environments, with chemical shifts typically between -60 to -80 ppm for CF3 groups (analogous to ).

- 13C/1H NMR : Identifies olefinic protons (δ 5–6 ppm) and coupling patterns for stereochemical assignment.

- Mass Spectrometry (EI-MS) : Molecular ion clusters (e.g., M+, M+2 for Br/Cl isotopes) confirm the molecular formula. Reference spectral libraries (e.g., PubChem in ) are essential for cross-validation .

Advanced Research Questions

Q. What strategies resolve discrepancies in NMR data for halogenated alkenes like this compound?

- Methodological Answer : Contradictory NMR peaks may arise from dynamic processes (e.g., rotational isomerism) or paramagnetic impurities. Strategies include:

- Variable-Temperature NMR : To freeze out conformational exchange (e.g., -40°C to 25°C).

- COSY/NOESY : Maps coupling networks and spatial proximity of substituents.

- Isotopic Labeling : 13C-labeled precursors can clarify ambiguous assignments. Triangulation with IR/Raman data (e.g., C-F stretches at 1100–1250 cm⁻¹) enhances reliability .

Q. How does the steric and electronic environment affect the reactivity of the double bond in this molecule?

- Methodological Answer : The electron-withdrawing effects of Br, Cl, and CF3 groups decrease electron density at the double bond, favoring electrophilic additions (e.g., epoxidation). Steric hindrance from the octene chain may slow kinetics. Computational studies (DFT) can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder or hydrohalogenation reactions .

Q. How to design kinetic studies to investigate the compound’s stability under varying conditions?

- Methodological Answer :

- Accelerated Degradation Tests : Expose the compound to UV light, heat (40–80°C), or humidity. Monitor decomposition via GC-MS or 19F NMR.

- Arrhenius Analysis : Calculate activation energy (Ea) for degradation pathways.

- Environmental Simulations : Study hydrolysis in buffered solutions (pH 3–10) to assess persistence in natural systems, referencing protocols for HCFCs/CFCs ( ). Stability data must align with regulatory guidelines for halogenated solvents .

Data Contradiction Analysis

Q. How to address conflicting reports on the boiling point or melting point of this compound?

- Methodological Answer : Discrepancies in physical properties (e.g., boiling points in vs. 24) may stem from impurities or measurement techniques. Validate data using:

- Differential Scanning Calorimetry (DSC) : For precise melting point determination.

- Distillation under Reduced Pressure : To minimize thermal decomposition. Cross-reference with CRC Handbook tables ( ) and NIST databases for certified values .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.